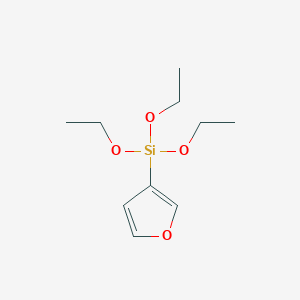

3-(Triethoxysilyl)furan

Description

Significance of Organosilanes in Advanced Materials Research

Organosilanes are a class of organosilicon compounds that have garnered considerable attention in advanced materials research due to their unique hybrid nature. researchgate.net Possessing both organic and inorganic functionalities within the same molecule, they act as molecular bridges, enhancing the compatibility and adhesion between disparate materials. mdpi.com The silicon-carbon bond forms a stable backbone, while reactive groups attached to the silicon atom, such as the triethoxysilyl group in 3-(triethoxysilyl)furan, can form strong covalent bonds with inorganic substrates like glass, silica (B1680970), and metal oxides through hydrolysis and condensation reactions. smolecule.comontosight.ai

The Furan (B31954) Moiety in Organic and Hybrid Materials Chemistry

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic and hybrid materials chemistry. britannica.com Derived from renewable biomass sources like corncobs and oat hulls, furan and its derivatives, such as furfural (B47365), are considered key platform molecules for a more sustainable chemical industry. britannica.commarketresearchintellect.com

A defining feature of the furan ring is its ability to participate as a diene in the Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition. sigmaaldrich.com This reaction, particularly with dienophiles like maleimides, is thermally reversible. This dynamic covalent chemistry is at the heart of creating innovative "smart" materials, including self-healing polymers and thermo-responsive materials. mdpi.comdoi.org Upon heating, the Diels-Alder adduct can undergo a retro-Diels-Alder reaction, breaking the covalent bonds, and upon cooling, the bonds can reform, effectively "healing" damage or changing the material's properties. mdpi.comrsc.org Beyond this, furan-containing polymers are being explored for applications in optoelectronics and as alternatives to petroleum-based polymers in various fields. perovskite-info.com

Evolution of Furan-Functionalized Organosilane Chemical Research

The field of furan-functionalized organosilanes has evolved from the foundational understanding of organosilane and furan chemistry. Initial research into organosilicon compounds dates back to the mid-20th century, with the development of the Müller-Rochow direct process for synthesizing organochlorosilanes, which are precursors to a vast array of organosilane products. mdpi.com The unique properties of furan and its derivatives were also recognized early on, with the first furan compound, pyromucic acid, being prepared in 1780. britannica.com

The convergence of these two fields is a more recent development, driven by the quest for advanced materials with dynamic properties. A notable example of this evolution is the use of this compound in the synthesis of ordered mesoporous poly(furfuryl alcohol) (PFA)-silica composites. researchgate.netresearchgate.net In this work, this compound, along with tetraethoxysilane (TEOS) and furfuryl alcohol, were used as precursors in an organosilane-assisted self-assembly process to create highly ordered organic-inorganic nanocomposites. rsc.org This research demonstrated the ability of this compound to be incorporated into a silica framework while presenting the furan moiety for further polymerization, showcasing the potential of this class of compounds in creating structured, functional materials. researchgate.netrsc.org More recent research has focused on leveraging the Diels-Alder reactivity of the furan group in furan-functionalized silsesquioxanes and siloxanes to create self-healing and thermally reversible materials. mdpi.comrsc.orgnih.gov

Research Gaps and Future Perspectives in the Field

Despite the significant progress, several research gaps and exciting future perspectives remain in the field of furan-functionalized organosilanes. A primary challenge is the development of more efficient and sustainable synthetic routes for these compounds. nih.gov While laboratory-scale syntheses exist, scalable and environmentally benign processes are needed for industrial adoption.

A significant area for future exploration lies in a deeper understanding of the structure-property relationships in materials derived from furan-functionalized organosilanes. For instance, the precise control over the kinetics and thermodynamics of the Diels-Alder and retro-Diels-Alder reactions in solid-state materials is still an area of active investigation. nih.gov Unanswered questions remain about how the inorganic siloxane network influences the dynamics of the reversible furan-maleimide linkages and vice versa. scispace.com

The future of furan-functionalized organosilanes is promising, with potential applications in a wide range of advanced technologies. These include:

Smart Coatings: Development of self-healing coatings for automotive and aerospace applications that can repair scratches and extend the material's lifespan. uni-muenster.de

Biomedical Devices: Creation of biocompatible and biodegradable materials for drug delivery systems and tissue engineering scaffolds, where the thermo-responsive nature of the furan-maleimide adduct can be exploited. nih.govresearchgate.net

Advanced Composites: Fabrication of lightweight, high-strength, and recyclable composites for various industries. markwideresearch.com

Sustainable Electronics: Exploration of furan-based materials in the development of organic and hybrid electronic devices. perovskite-info.com

The continued exploration of novel furan-functionalized organosilane structures and their incorporation into polymeric and composite systems will undoubtedly lead to the next generation of smart and sustainable materials. The global push for a circular economy and the use of renewable resources further brightens the future outlook for this class of compounds. marketresearchintellect.commarkwideresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethoxy(furan-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-7-8-11-9-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIABWJRBPKYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=COC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502415 | |

| Record name | Triethoxy(furan-3-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75905-12-3 | |

| Record name | Triethoxy(furan-3-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Triethoxysilyl Furan and Analogous Furan Functionalized Silanes

Development of Furan-Functionalized Silane (B1218182) Precursors

The synthesis of furan-functionalized silane precursors is a critical step in many applications, particularly in materials science. These precursors can be designed with specific functionalities to tailor the properties of the final materials. One approach involves the synthesis of hairy nanoparticles with a polystyrene core and polydimethylsiloxane (B3030410) hairs, where the hair-ends are functionalized with furan (B31954) groups via a hydrosilylation reaction between Si-H functional groups and 2-vinyl furan. nih.gov Another method describes the organosilane-assisted synthesis of ordered mesoporous poly(furfuryl alcohol)-silica composites using 3-(triethoxysilyl)furan and furfuryl alcohol as precursors. researchgate.netrsc.org Additionally, research has focused on the synthesis of aryl(trialkoxy)silanes from aryl Grignard or lithium reagents and tetraalkyl orthosilicates, although the silylation of 2-bromofuran (B1272941) resulted in a low yield. researchgate.netscience.gov

| Precursor Type | Synthetic Approach | Key Reactants | Application |

| Furan-functionalized hairy nanoparticles | Living-anionic polymerization and hydrosilylation | Styrene, divinylbenzene, hexamethylcyclotrisiloxane, 2-vinyl furan | Thermo-reversible elastomeric networks |

| Mesoporous poly(furfuryl alcohol)-silica composites | Organosilane-assisted evaporation-induced self-assembly (EISA) | TEOS, this compound, furfuryl alcohol | Adsorbents, advanced materials |

| Aryl(trialkoxy)silanes | Grignard/Lithium reagent reaction with tetraalkyl orthosilicates | Bromoarenes, tetraalkyl orthosilicates | General organosilane synthesis |

Green Chemistry Approaches in the Synthesis of Organosilanes

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to minimize environmental impact. dakenchem.com This includes the development of energy- and waste-efficient methods. dakenchem.comresearchgate.net A key focus is the use of earth-abundant and environmentally benign transition metal catalysts, such as iron and cobalt, to replace precious metals like platinum in hydrosilylation reactions. csic.esacs.org For instance, an air- and moisture-stable cobalt-based catalyst has been developed for the synthesis of alkoxysilanes under mild conditions. csic.es Another green approach is the use of mechanochemistry for the direct synthesis of alkoxysilanes. researchgate.net The use of flow microreactor systems for organolithium reactions with hydrosilanes also represents a greener synthetic process, allowing for rapid reactions at ambient temperatures. sci-hub.se

| Green Chemistry Principle | Application in Organosilane Synthesis | Example |

| Use of Earth-Abundant Catalysts | Replacement of precious metal catalysts (e.g., platinum) in hydrosilylation. | Cobalt-based catalysts for alkene hydrosilylation. csic.es |

| Energy Efficiency | Conducting reactions at ambient temperature. | Flow microreactor synthesis of organosilanes. sci-hub.se |

| Atom Economy | Multi-component reactions to build complex molecules in one step. | FeCl3 or MeSO3H-catalyzed synthesis of furan analogues. rsc.org |

| Use of Renewable Feedstocks | Utilization of biomass-derived molecules like furfural (B47365). chemistryviews.orgchemrxiv.org | C3-H silylation of furfural derivatives. chemistryviews.orgchemrxiv.org |

| Safer Solvents and Auxiliaries | Use of environmentally benign solvents like alcohols. | Cobalt-catalyzed synthesis of alkoxysilanes in alcohols. csic.es |

Hydrolysis and Condensation Reaction Mechanisms of 3 Triethoxysilyl Furan

Mechanistic Investigations of Silane (B1218182) Hydrolysis

The hydrolysis of alkoxysilanes, such as 3-(Triethoxysilyl)furan, involves the substitution of alkoxy groups (-OR) with hydroxyl groups (-OH) from water. This reaction can be catalyzed by either acids or bases, with the reaction rate and pathway being significantly dependent on the pH of the medium. gelest.comunm.edu

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the protonation of an alkoxy group, making it a better leaving group. gelest.comresearchgate.net This is followed by a nucleophilic attack by a water molecule on the silicon atom. researchgate.net The reaction is generally faster than base-catalyzed hydrolysis. gelest.com The proposed mechanism is often described as an SN2-type reaction at the silicon center. nih.gov

The rate of acid-catalyzed hydrolysis is influenced by the steric bulk of the alkoxy groups, with smaller groups like methoxy (B1213986) hydrolyzing faster than larger groups like ethoxy. gelest.com The reaction proceeds in a stepwise manner, with the initial hydrolysis step often being the rate-limiting one.

A general representation of the acid-catalyzed hydrolysis is as follows: R'-Si(OR)₃ + H₂O ⇌ R'-Si(OR)₂(OH) + ROH R'-Si(OR)₂(OH) + H₂O ⇌ R'-Si(OR)(OH)₂ + ROH R'-Si(OR)(OH)₂ + H₂O ⇌ R'-Si(OH)₃ + ROH

Base-Catalyzed Hydrolysis Pathways

In alkaline environments, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov This forms a pentacoordinate intermediate, which then expels an alkoxide ion (RO⁻). The alkoxide ion subsequently abstracts a proton from a water molecule to form an alcohol.

The reaction rate under basic conditions is sensitive to the inductive effects of the organic substituent on the silicon atom. nih.gov Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. However, steric hindrance from bulky substituents can slow down the reaction. acs.org

Influence of pH and Water-to-Silane Ratio on Hydrolysis Kinetics

The rate of hydrolysis of alkoxysilanes exhibits a strong dependence on pH, with the minimum rate typically observed around neutral pH (pH 7). unm.edu As the pH deviates from neutral, either towards acidic or basic conditions, the hydrolysis rate increases significantly. unm.edu This U-shaped relationship is a hallmark of specific acid and specific base catalysis. unm.edu

The water-to-silane molar ratio (r) is another critical parameter that governs the extent and rate of hydrolysis. A stoichiometric amount of water is required for complete hydrolysis (r ≥ 3 for trialkoxysilanes). However, in practice, an excess of water is often used to drive the reaction to completion. google.com The water content can also influence the subsequent condensation reactions, determining whether water-producing or alcohol-producing pathways are favored. nih.gov Insufficient water can lead to incomplete hydrolysis and the presence of unreacted alkoxy groups in the final product. elsevier.es

| Factor | Effect on Hydrolysis Kinetics | References |

| pH | Rate is minimal at neutral pH and increases under both acidic and basic conditions. | unm.edu |

| Water-to-Silane Ratio | Higher ratios generally lead to more complete and faster hydrolysis. | nih.govelsevier.es |

| Catalyst | Acids and bases catalyze the reaction, significantly increasing the rate compared to neutral conditions. | gelest.comnih.gov |

| Steric Hindrance | Bulky alkoxy groups decrease the rate of acid-catalyzed hydrolysis. | gelest.com |

Mechanistic Investigations of Silane Condensation

Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si). gelest.com These reactions are responsible for the formation of oligomers and, ultimately, a cross-linked network. scispace.com Condensation can proceed through two primary pathways: one that produces alcohol and another that produces water.

Alcohol-Producing Condensation Pathways

Alcohol-producing condensation occurs between a silanol group and an unhydrolyzed alkoxy group. nih.gov This reaction is essentially the reverse of the hydrolysis of a siloxane bond.

≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH

This pathway is more prevalent when the hydrolysis is incomplete, meaning there is a significant concentration of remaining alkoxy groups. gelest.com The conditions that favor hydrolysis, such as the presence of catalysts, also tend to promote condensation. gelest.com

Water-Producing Condensation Pathways

Water-producing condensation involves the reaction between two silanol groups. nih.gov

≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

This pathway becomes dominant once a significant portion of the alkoxy groups have been hydrolyzed to silanols. unm.edu The rate of this reaction is also influenced by pH, with different pH conditions favoring different condensation structures. Acidic conditions tend to favor the formation of linear or randomly branched polymers, while basic conditions often lead to more highly cross-linked, colloidal-like structures. gelest.comunm.edu

Catalytic Effects on Condensation Processes

The condensation of this compound is highly dependent on catalysts, which can be broadly categorized as acidic, basic, or organometallic. The choice of catalyst profoundly influences the rate of reaction and the morphology of the resulting polysiloxane structure. unm.edu

Under acidic conditions (low pH), the hydrolysis reaction is rapid, while the condensation of silanols is the rate-limiting step. mdpi.com This is because the protonated silanol groups are more likely to react with neutral silanols, which are present in lower concentrations. This mechanism favors the formation of linear or weakly branched, polymer-like networks. nih.govunm.edu

Conversely, under basic conditions (high pH), the hydrolysis rate is slower than the condensation rate. mdpi.com The condensation mechanism involves the attack of a deprotonated silanolate anion (≡SiO⁻) on a neutral silanol. This process favors reactions between more highly condensed species and less condensed ones, leading to the formation of more compact, highly branched, and crosslinked structures, often described as colloidal particles. nih.govunm.edu

The catalytic activity is also influenced by the nature of the organic substituent on the silicon atom. For this compound, the electron-rich furan (B31954) ring can influence the acidity of the silanol groups, thereby affecting the condensation rates at a given pH. unm.edu Besides common acids and bases, specific catalysts such as metal acetylacetonates (B15086760) and alkyl tin esters, like dibutyltin (B87310) dilaurate (DBTDL), have been shown to effectively catalyze hydrolysis and subsequent condensation reactions, particularly in non-aqueous or low-water systems. researchgate.net

Table 1: General Influence of pH on Hydrolysis and Condensation of Organotrialkoxysilanes

| Catalyst Type | Relative Hydrolysis Rate | Relative Condensation Rate | Resulting Structure |

| Acid | Fast | Slow | Linear, weakly branched polymers |

| Base | Slow | Fast | Highly branched, colloidal particles |

This table provides a generalized summary based on established principles of alkoxysilane chemistry. unm.edumdpi.com

Kinetic Studies of Oligomerization and Polycondensation for Network Formation

The kinetics of the transformation from this compound monomers to a crosslinked network involve a complex series of consecutive and competing reactions. Kinetic studies of similar organotrialkoxysilanes, often monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC), provide insight into the rates of these processes. nih.govresearchgate.nettandfonline.com

The hydrolysis reaction is generally considered to follow pseudo-first-order kinetics with respect to the silane concentration, assuming water is in excess. nih.govresearchgate.net The condensation reaction, which leads to the formation of oligomers and eventually a polymer network, is typically modeled as a second-order reaction with respect to the concentration of silanol groups. nih.govresearchgate.net

pH: As discussed, pH has the most dramatic effect, with a minimum reaction rate observed around neutral pH. mdpi.com

Water-to-Silane Ratio (r): A higher concentration of water generally increases the rate of hydrolysis.

Solvent: The type of solvent used can influence reactant solubility and reaction rates. nih.gov

Temperature: Increased temperature typically accelerates both hydrolysis and condensation rates. ingentaconnect.com

Organic Substituent: The furan group in this compound, through its steric and electronic effects, will impart a unique reactivity compared to other silanes like alkyl or phenyl-substituted silanes. nih.govingentaconnect.com

Kinetic studies on analogous compounds, such as 3-cyanopropyl triethoxysilane (B36694) (CTES), have determined specific activation energies for hydrolysis and condensation under different catalytic conditions, illustrating the quantitative impact of the reaction environment. researchgate.netqu.edu.qa For instance, the activation energy for hydrolysis of CTES is significantly different in acidic versus alkaline media, highlighting the change in reaction mechanism. researchgate.net

Table 2: Example Activation Energies for Hydrolysis of an Organotrialkoxysilane (CTES)

| Catalytic Medium | Activation Energy (kJ mol⁻¹) |

| Acidic | 58 |

| Alkaline | 20 |

Data from studies on 3-cyanopropyl triethoxysilane (CTES) used as an analogue. researchgate.netqu.edu.qa

Re-esterification and Depolymerization Considerations in Hydrolysis-Condensation Equilibrium

The hydrolysis and condensation reactions are not unidirectional; they exist as a dynamic equilibrium with their reverse reactions, namely re-esterification and depolymerization (siloxane bond cleavage). nih.govnih.gov

Re-esterification is the reaction between a silanol group and an alcohol molecule (in this case, ethanol), which reforms the initial ethoxy group and a water molecule: ≡Si-OH + C₂H₅OH ⇌ ≡Si-OC₂H₅ + H₂O nih.gov

Depolymerization is the cleavage of a siloxane bond by water (hydrolysis) or alcohol (alcoholysis), breaking down the polymer network: ≡Si-O-Si≡ + H₂O ⇌ 2 ≡Si-OH nih.gov

Polymerization and Crosslinking Phenomena Involving 3 Triethoxysilyl Furan

Sol-Gel Polymerization of 3-(Triethoxysilyl)furan to Form Siloxane Networks

The primary inorganic polymerization route for this compound is through the sol-gel process, a versatile method for producing solid materials from small molecules. dakenchem.com This process is fundamentally based on the hydrolysis and subsequent condensation of the triethoxysilyl group. wpmucdn.com

Hydrolysis: In the presence of water and a catalyst (typically an acid or a base), the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH), forming a reactive silanetriol intermediate and releasing ethanol (B145695) as a byproduct. scirp.orgcsic.es The rate of hydrolysis is influenced by factors such as pH and the type of catalyst used. gelest.com Ethoxy-type silanes generally hydrolyze more slowly than their methoxy (B1213986) counterparts, which can enhance the stability of the precursor solution. shinetsusilicone-global.com

Condensation: The newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions with other silanols or remaining ethoxy groups. This results in the formation of stable siloxane bonds (Si-O-Si), which constitute the backbone of the inorganic network. dakenchem.comscirp.org Water or ethanol is eliminated during this step.

As these condensation reactions continue, a three-dimensional crosslinked network grows, transitioning the system from a liquid solution (sol) to a solid, porous matrix (gel). wpmucdn.com The furan (B31954) ring remains as a pendant organic group attached to the silicon atoms of the polysiloxane network. The characteristics of the final siloxane network, such as porosity and density, are highly dependent on the conditions of the sol-gel process, including monomer concentration, catalyst, and temperature. osti.gov

Table 1: Key Reactions in the Sol-Gel Polymerization of this compound

| Reaction Step | General Equation | Description |

|---|---|---|

| Hydrolysis | R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH | The three ethoxy groups attached to the silicon atom react with water to form silanol groups and ethanol. csic.es |

| Water Condensation | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Two silanol groups react to form a siloxane bond, releasing a water molecule. scirp.org |

| Alcohol Condensation | R-Si(OH)₃ + (C₂H₅O)Si(R)(OH)₂ → (HO)₂Si(R)-O-Si(R)(OH)₂ + C₂H₅OH | A silanol group reacts with a residual ethoxy group to form a siloxane bond, releasing an ethanol molecule. scirp.org |

Organic Polymerization Pathways of the Furan Moiety

The furan ring in this compound offers several pathways for organic polymerization, enabling the formation of materials with dynamic properties and diverse structures.

The furan ring can act as a diene in the Diels-Alder [4+2] cycloaddition reaction, one of the most powerful and widely used reactions for creating reversible crosslinks in polymers. csic.esmdpi.com When this compound (or a polymer derived from it) is reacted with a molecule containing a dienophile, such as a bismaleimide (B1667444), a thermally reversible covalent bond is formed. csic.esnih.gov

The key feature of this reaction is its reversibility. The forward reaction (Diels-Alder) typically occurs at moderate temperatures (e.g., 50-70 °C), forming the crosslinked network. nih.gov Upon heating to higher temperatures (e.g., above 120-150 °C), the reverse reaction (retro-Diels-Alder) is triggered, breaking the crosslinks and returning the material to a liquid or malleable state. nih.govosti.gov This cycle of crosslinking and de-crosslinking can be repeated, which is the basis for self-healing materials and recyclable thermosets. rsc.org The reactivity of the furan can be tuned; for instance, methyl-substituted furans exhibit accelerated reaction kinetics, allowing for gelation at physiological pH. utoronto.ca

Beyond the Diels-Alder reaction, furan derivatives can undergo polymerization upon thermal treatment, often in the presence of an acidic initiator. The polymerization of furfuryl alcohol, a related furan compound, proceeds via the condensation of a hydroxyl group with an activated hydrogen on another furan ring, forming methylene (B1212753) bridges between the furan units. Similar thermally induced reactions could potentially occur with furan-containing siloxanes, leading to a more rigid, crosslinked organic phase. The specific mechanism and resulting polymer structure are highly dependent on the reaction conditions.

Under certain conditions, particularly in the presence of acid and water, the furan ring is susceptible to irreversible ring-opening polymerization. mdpi.comnih.gov This side reaction can occur during the acid-catalyzed sol-gel process of this compound. The ring cleavage transforms the furan heterocycle into linear polymer chains containing carbonyl functional groups, such as ketones and esters (e.g., levulinate structures). mdpi.comnih.gov While often considered a side reaction that can lead to defects in polyfuran synthesis, this pathway can also be exploited to create polymers with different functionalities and properties compared to those where the furan ring is preserved. uark.edu The extent of ring-opening is sensitive to factors like water content and the type of acid catalyst used. nih.gov

Table 2: Comparison of Organic Polymerization Pathways for the Furan Moiety

| Polymerization Pathway | Reactant(s) | Key Feature | Resulting Structure |

|---|---|---|---|

| Diels-Alder Cycloaddition | Furan + Dienophile (e.g., Maleimide) | Thermally reversible crosslinking csic.esnih.gov | Cyclohexene adduct crosslinks |

| Thermal-Induced Polymerization | Furan monomer (with acid catalyst) | Formation of methylene bridges | Poly(furan) with interconnected rings |

| Ring-Opening Polymerization | Furan monomer (with acid/water) | Irreversible ring cleavage mdpi.com | Linear polymer with carbonyl groups |

Thermal-Induced Polymerization Mechanisms of Furan Derivatives

Formation of Organo-Polysilsesquioxanes via Controlled Condensation

When the hydrolysis and condensation of this compound are carefully controlled, well-defined, three-dimensional organosilicate structures known as polyorganosilsesquioxanes (POSS) can be formed. researchgate.net These materials have the general formula [RSiO₃/₂]ₙ, where 'R' is the organic group—in this case, the furan-3-yl group. wikipedia.org

The synthesis requires precise control over reaction conditions (e.g., monomer concentration, pH, temperature) to favor the formation of ordered structures, such as cages or ladders, over random networks. mdpi.comgoogle.com The resulting furan-functionalized POSS are hybrid molecules on a nanoscale, featuring a rigid, thermally stable inorganic silica (B1680970) core and an exterior of reactive organic furan groups. wikipedia.org These furan moieties on the POSS cage can then be used for subsequent organic polymerization reactions, such as Diels-Alder crosslinking, allowing the POSS cages to act as multifunctional nodes in a larger polymer network.

Hybrid Polymerization and Network Interpenetration

The dual reactivity of this compound is ideal for creating organic-inorganic hybrid materials, particularly interpenetrating polymer networks (IPNs). researchgate.net An IPN consists of two or more distinct polymer networks that are physically entangled with each other but not covalently bonded. mdpi.com

In the context of this compound, a hybrid IPN can be synthesized by inducing the two polymerization mechanisms simultaneously or sequentially:

Inorganic Network Formation: The sol-gel process crosslinks the triethoxysilyl groups to form a polysilsesquioxane network. dakenchem.comwpmucdn.com

Organic Network Formation: Concurrently or subsequently, the pendant furan groups are crosslinked through a separate mechanism, such as a Diels-Alder reaction with a bismaleimide crosslinker. mdpi.com

The result is a material where an organic polymer network is intertwined on a molecular level with an inorganic siloxane network. This structure can lead to a synergistic combination of properties, such as the thermal stability and rigidity of the inorganic phase with the flexibility or dynamic reversible nature of the organic phase. researchgate.netmdpi.com

Integration into Organic Inorganic Hybrid Materials

Design Principles for 3-(Triethoxysilyl)furan-Based Hybrid Systems

The design of hybrid materials using this compound is centered on its role as a molecular bridge between organic and inorganic phases. These systems are classified as Class II hybrids, where the organic and inorganic components are linked by strong, covalent bonds. researchgate.net The fundamental design principles involve:

Dual Reactivity: The triethoxysilyl group (-Si(OCH₂CH₃)₃) serves as the inorganic network former. Through hydrolysis and condensation reactions (sol-gel process), it forms a stable, three-dimensional silica (B1680970) (Si-O-Si) network.

Organic Functionality: The furan (B31954) ring provides the organic character. This moiety can be integrated into the final material in several ways: as a passive structural component, as a monomer for polymerization, or as a reactive site for cross-linking reactions. researchgate.netresearchgate.net

Controlled Nanostructure: By co-condensing this compound with other silicon alkoxides, such as tetraethoxysilane (TEOS), the density of organic functional groups within the inorganic matrix can be precisely controlled. This allows for the tuning of the material's final properties, including mechanical strength, thermal stability, and chemical affinity. rsc.orgresearchgate.net The use of structure-directing agents or templates can further impose a specific porosity and architecture on the nanoscale. rsc.org

The overarching goal is to create a nanocomposite at the molecular level, where the distinct properties of the furan and siloxane components give rise to new, enhanced functionalities not achievable by either component alone. mdpi.com

Synthesis and Fabrication of Bulk Hybrid Materials

The synthesis of hybrid materials from this compound predominantly relies on the versatility of sol-gel chemistry, which allows for processing at or near room temperature. mdpi.comnih.govmdpi.com

The sol-gel process is a cornerstone for fabricating bulk hybrid materials from this compound. The process involves two primary steps:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the silane (B1218182) are hydrolyzed in the presence of water and a catalyst (typically an acid or a base) to form reactive silanol (B1196071) groups (-Si-OH).

Condensation: The silanol groups subsequently condense with each other or with remaining ethoxy groups to form covalent siloxane bonds (-Si-O-Si-), releasing water or ethanol (B145695) as byproducts.

When this compound is used, often in conjunction with a primary network former like TEOS, this process results in a continuous silica network to which the furan rings are covalently attached. As the condensation proceeds, the solution (the "sol") increases in viscosity and eventually forms a rigid, porous solid (the "gel"). Subsequent drying and thermal treatment can remove the solvent and further densify the material, yielding a macroscopic organic-inorganic hybrid glass or ceramic.

To create highly ordered materials with controlled porosity, template-assisted synthesis is employed. One prominent method is the Evaporation-Induced Self-Assembly (EISA) process. rsc.orgresearchgate.net In this technique, precursors including this compound, TEOS, and an organic monomer like furfuryl alcohol are mixed with a structure-directing agent, such as the triblock copolymer Pluronic F127. researchgate.netrsc.org

During solvent evaporation, the surfactant molecules self-assemble into ordered micellar structures (e.g., cylindrical or spherical). The inorganic and organic precursors, which have an affinity for the hydrophilic portions of the surfactant, organize around this template. A subsequent sol-gel reaction solidifies this structure. The organic template is then removed, typically by calcination in an inert atmosphere, leaving behind an ordered mesoporous material. rsc.orgresearchgate.net

This method allows for the fabrication of PFA/silica nanocomposites with high surface areas and uniform pore sizes. Research has shown that even with an organic (PFA) content as high as 60 wt%, an ordered mesostructure can be maintained. rsc.orgresearchgate.net The properties of these materials, however, vary with the organic content. rsc.orgresearchgate.net

Table 1: Structural Properties of Mesoporous PFA/Silica Nanocomposites This interactive table summarizes the reported structural characteristics of hybrid materials synthesized using this compound, TEOS, and furfuryl alcohol, with varying organic content.

| Organic Content (wt%) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Mesostructure |

| 0 | 510 | 0.54 | 5.7 | c2mm |

| 20 | 450 | 0.45 | 5.5 | c2mm |

| 40 | 380 | 0.32 | 5.1 | c2mm |

| 60 | 200 | 0.15 | 4.8 | c2mm |

Data sourced from studies on organosilane-assisted synthesis of PFA-silica composites. rsc.orgresearchgate.net

Sol-Gel Processing for Macroscopic Structures

Role of the Furan Ring in Modulating Material Structure and Functionality

The furan ring is not merely a passive spacer; it actively influences the structure and function of the hybrid material.

Structural Support: In PFA/silica composites, the polymerization of furfuryl alcohol, co-introduced with this compound, creates a poly(furfuryl alcohol) framework that interpenetrates the silica network. This organic polymer synergistically supports the mesostructure. Evidence shows that attempts to remove either the silica (via HF treatment) or the PFA (via air calcination) lead to a collapse of the ordered structure, indicating that both components are essential for structural integrity. rsc.orgresearchgate.net

Modulating Polarity and Affinity: The furan ring imparts specific chemical properties to the material. Due to the oxygen heteroatom, the furan ring has a higher dipole moment and electron density compared to a benzene (B151609) ring. researchgate.net This increases the polarity and can enhance interactions with specific molecules. For example, the hydrophobic nature of the PFA/silica nanocomposites, attributed to the furan moieties, results in significantly higher adsorption capacity for organic molecules like toluene (B28343) compared to pure mesoporous silica of a similar surface area. rsc.org

Reactive Functionality: The furan ring is a diene that can participate in reversible Diels-Alder reactions with dienophiles like maleimides. researchgate.net This capability opens the door for creating thermally responsive materials where crosslinks can be formed and broken with temperature changes, allowing for self-healing or remendable properties.

Composites with Conventional Polymeric Matrices

Beyond forming the primary structure of a hybrid material, this compound can also be used as a coupling agent or additive to create composites with conventional polymers like epoxy resins.

While direct studies on this compound in epoxy resins are limited, its behavior can be predicted based on the known chemistry of its functional groups. When added to an epoxy formulation, it can play a dual role:

Siloxane Network Formation: In the presence of moisture, the triethoxysilyl group can hydrolyze and condense to form a dispersed, nanoscale silica or polysilsesquioxane network within the epoxy matrix. This in-situ formation of an inorganic phase can significantly enhance mechanical properties, such as stiffness and hardness, as well as improve thermal stability and fire retardancy. mdpi.com

Interfacial Coupling and Cross-linking: The furan ring provides a reactive handle for covalent integration into the organic epoxy network. This can be achieved through several potential pathways:

Diels-Alder Cross-linking: If a maleimide-functionalized hardener or co-monomer is included in the epoxy system, the furan ring can undergo a Diels-Alder reaction, forming stable crosslinks between the silane and the polymer matrix.

Acid-Catalyzed Polymerization: Under acidic curing conditions, the furan ring can undergo reactions similar to those in the formation of furan resins, potentially co-reacting with the epoxy resin or its hardener. researchgate.net

Blending with Bio-Based Polymers

The furan structure within this compound is significant as furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals derived from renewable biomass. mdpi.comresearchgate.net This positions this compound as a valuable component for creating advanced materials compatible with the growing field of bio-based polymers.

One of the primary applications in this area is its use as a coupling agent or compatibilizer to create novel bio-hybrid materials. For instance, it can be used to functionalize the surface of inorganic fillers like silica. The resulting furan-functionalized silica can then be blended into bio-based polymer matrices, particularly furan-based polyesters such as polyethylene (B3416737) furanoate (PEF). specialchem.com The shared furan chemistry between the filler surface and the polymer matrix can lead to enhanced interfacial adhesion and improved mechanical and thermal properties of the final composite material.

The demand for sustainable alternatives to petroleum-based plastics has driven research into various furan-based polymers. rsc.orgnih.gov

| Bio-Based Furan Polymer | Monomers | Key Properties |

| Polyethylene furanoate (PEF) | 2,5-Furandicarboxylic acid (FDCA) & Ethylene (B1197577) Glycol | Bio-based alternative to PET, good barrier properties. specialchem.com |

| Polybutylene furandicarboxylate (PBF) | 2,5-Furandicarboxylic acid (FDCA) & 1,4-Butanediol | Higher flexibility than PEF. nih.gov |

| Poly(furfuryl alcohol) (PFA) | Furfuryl Alcohol | High thermal stability, chemical resistance. rsc.orgresearchgate.net |

The integration of this compound-derived silica networks into these polymers offers a pathway to create high-performance, partially bio-based composite materials. ontosight.ai

Development of Thermo-Reversible Polymer Networks

A key application of the furan group in this compound is its participation in the Diels-Alder (DA) cycloaddition reaction. The furan ring (a diene) reacts with a dienophile, most commonly a maleimide (B117702), to form a covalent adduct. researchgate.netnih.gov This specific DA reaction is thermally reversible; the bond forms at moderate temperatures (approx. 60-90 °C) and dissociates at higher temperatures (approx. 110-150 °C) in a process known as the retro-Diels-Alder (rDA) reaction. nih.govmdpi.com

This reversible covalent chemistry is the foundation for creating thermo-reversible polymer networks, which are materials that can be repeatedly reprocessed, reshaped, or self-healed upon heating. rsc.orgnih.gov In this context, this compound is an ideal building block. It can be used to create an inorganic silica-based core or network that is functionalized with pendant furan groups. rsc.org

The synthesis of a thermo-reversible network typically involves two steps:

Network Formation: this compound undergoes a sol-gel process, often with other silane precursors, to form a stable, cross-linked polysilsesquioxane matrix where furan groups are exposed on the surfaces and within the pores.

Reversible Cross-linking: A bismaleimide (B1667444) compound is introduced as a cross-linking agent. The two maleimide groups on this linker molecule react with furan groups on different parts of the silica network, forming thermally reversible DA cross-links. rsc.org

This approach creates a hybrid material that possesses the robustness of a thermoset at operating temperatures but can behave like a thermoplastic at elevated temperatures, allowing it to be melted and re-molded. researchgate.netmdpi.com The properties of these networks can be tuned by adjusting the furan/maleimide ratio, which controls the cross-link density. nih.gov

| Reaction Parameter | Description |

| Diels-Alder (DA) Reaction | Furan + Maleimide → Adduct. Occurs at temperatures typically between 60 °C and 90 °C. nih.govmdpi.com |

| Retro-Diels-Alder (rDA) Reaction | Adduct → Furan + Maleimide. Occurs upon heating, typically above 110 °C. mdpi.com |

| Functionality | Creates thermally cleavable cross-links, enabling self-healing and reprocessability. researchgate.netnih.gov |

This strategy has been explored for creating reprocessable rubbers and self-healing materials with significant improvements in mechanical properties. researchgate.netpolito.it

Surface Functionalization and Interfacial Engineering Applications

Covalent Grafting of 3-(Triethoxysilyl)furan on Inorganic Substrates

Covalent grafting is a process that attaches molecules to a surface through the formation of stable chemical bonds. For this compound, this is primarily achieved through the reaction of its triethoxysilyl group with hydroxyl-rich surfaces.

Metal oxide surfaces are typically covered with hydroxyl (-OH) groups, which serve as active sites for reaction with alkoxysilanes. The grafting process of this compound onto these surfaces, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂), occurs via a well-established silanization mechanism. This process generally involves two steps:

Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) of the furan (B31954) silane (B1218182) first react with trace amounts of water, hydrolyzing to form reactive silanol (B1196071) groups (-Si(OH)₃) and releasing ethanol (B145695) as a byproduct.

Condensation: These newly formed silanol groups then condense with the hydroxyl groups present on the metal oxide surface, forming stable, covalent siloxane bonds (Si-O-Surface). Neighboring silanol groups can also condense with each other to form a cross-linked polysiloxane layer on the substrate.

This grafting method effectively transforms the inorganic surface into an organic-functionalized one, where the furan moieties are oriented away from the substrate and are available for subsequent chemical transformations. This is a foundational step for creating advanced composite materials where the furan group can later be used to link the inorganic substrate to a polymer matrix.

Table 1: General Mechanism of Triethoxysilane (B36694) Grafting on Metal Oxide Surfaces

| Substrate | Reactive Surface Group | Silane Functional Group | Resulting Covalent Bond |

| Silica (SiO₂) | Surface Silanol (Si-OH) | Triethoxysilyl (-Si(OCH₂CH₃)₃) | Siloxane (Si-O-Si) |

| Alumina (Al₂O₃) | Surface Alumnanol (Al-OH) | Triethoxysilyl (-Si(OCH₂CH₃)₃) | Siloxy-Alumina (Si-O-Al) |

| Titania (TiO₂) | Surface Titanol (Ti-OH) | Triethoxysilyl (-Si(OCH₂CH₃)₃) | Siloxy-Titania (Si-O-Ti) |

This table illustrates the general reaction pathway for triethoxysilanes on common metal oxide surfaces.

While this compound can be grafted onto inorganic surfaces, its role in polymer surface functionalization is typically as a coupling agent or as part of a multi-step process. Direct grafting onto an inert polymer surface is often challenging. Instead, a more common strategy involves using the silane to modify an inorganic filler or substrate which is then integrated with a polymer.

For instance, inorganic fillers like silica nanoparticles can first be functionalized with this compound. These furan-modified fillers can then be blended into a polymer matrix. The exposed furan groups at the filler's surface can then react with a polymer that has been functionalized with a suitable dienophile, such as maleimide (B117702). This creates a covalent link between the filler and the polymer, improving dispersion and mechanical properties. This approach is central to creating self-healing composites and enhancing interfacial adhesion. researchgate.netresearchgate.net

Modification of Metal Oxide Surfaces (e.g., Silica, Alumina, Titania)

Formation of Functional Coatings and Thin Films

Functional coatings containing this compound can be deposited on various substrates to alter their surface properties. The method of deposition significantly influences the resulting film's thickness, uniformity, and morphology.

Spin-coating and dip-coating are two common liquid-phase techniques for creating thin films from a solution.

Spin-Coating: In this method, a solution of this compound in a suitable solvent (e.g., ethanol, toluene) is dispensed onto the center of a substrate. The substrate is then rotated at high speed (typically >1000 rpm). Centrifugal force causes the solution to spread evenly across the surface, and the solvent evaporates, leaving behind a thin, uniform furan-functionalized film. The final thickness is controlled by the solution's concentration and viscosity, as well as the spin speed and duration.

Dip-Coating: This technique involves immersing a substrate into a solution of this compound and then withdrawing it at a constant, controlled speed. A thin layer of the solution adheres to the substrate's surface. As the solvent evaporates, a solid film is formed. The thickness of the film is primarily determined by the withdrawal speed, solution viscosity, and surface tension.

For both methods, a subsequent thermal curing step is often required to promote the hydrolysis and condensation of the silane groups, ensuring the formation of a stable, cross-linked polysiloxane network that is covalently bonded to the substrate.

Table 2: Comparison of Liquid-Phase Coating Techniques for Silane Application

| Parameter | Spin-Coating | Dip-Coating |

| Process | A solution is spun at high speed on a substrate. | A substrate is withdrawn from a solution at a controlled speed. |

| Substrate Shape | Primarily for flat, planar substrates. | Suitable for more complex and non-planar shapes. |

| Key Controls | Spin speed, acceleration, time, solution viscosity. | Withdrawal speed, solution viscosity, concentration. |

| Film Uniformity | Excellent for uniform, thin films. | Good, but can be affected by drainage and evaporation effects. |

| Material Usage | Higher material waste as excess is flung off. | More efficient use of the coating solution. |

This table outlines the key characteristics of spin-coating and dip-coating as they apply to the deposition of silane-based films.

Vapor deposition is an alternative, solvent-free method for creating high-purity, conformal coatings. Chemical Vapor Deposition (CVD) is a technique applicable to volatile precursors like this compound.

In a CVD process, the this compound precursor is vaporized and introduced into a vacuum chamber containing the substrate. The substrate is heated, causing the precursor molecules to decompose and react on its surface. This results in the growth of a dense, furan-functionalized polysiloxane film. CVD allows for precise control over film thickness and can uniformly coat complex, three-dimensional objects. This technique is advantageous as it avoids potential complications from solvents and can produce highly durable and adherent coatings.

Spin-Coating and Dip-Coating Methodologies

Engineering Interfacial Adhesion and Compatibility

A primary application of this compound is to act as a molecular bridge, or "coupling agent," to improve adhesion and compatibility between dissimilar materials, particularly inorganic substrates and organic polymers. This is achieved by leveraging the dual reactivity of the silane and furan groups.

The most significant chemical reaction for this purpose is the thermally reversible Diels-Alder (DA) cycloaddition between the furan group (a diene) and a suitable dienophile, most commonly a maleimide. researchgate.netnih.gov The process for engineering a "smart" interface is as follows:

An inorganic surface (e.g., glass, metal, or ceramic) is functionalized with this compound, creating a surface rich in furan groups.

A polymer is synthesized or modified to contain maleimide groups.

The furan-functionalized surface and the maleimide-functionalized polymer are brought into contact.

Upon heating to a moderate temperature (typically 60-90°C), the furan and maleimide groups react via the Diels-Alder reaction, forming strong, covalent adducts at the interface. nih.gov This creates excellent adhesion between the two phases.

Crucially, this bond is reversible. Heating the interface to a higher temperature (e.g., >120°C) initiates the retro-Diels-Alder (r-DA) reaction, which breaks the covalent bonds and separates the interface. nih.govdntb.gov.ua This allows for debonding on-demand, which is highly desirable for applications in self-healing materials, recyclable composites, and temporary adhesives. researchgate.netugent.be By using this compound, a robust but thermally switchable link can be engineered, dramatically improving the performance and lifecycle of advanced materials.

Table 3: Interfacial Bonding via the Furan-Maleimide Diels-Alder Reaction

| Process | Reactants at Interface | Temperature Condition | Outcome | Application |

| Diels-Alder (DA) Reaction | Furan-Functionalized Substrate + Maleimide-Functionalized Polymer | Moderate (e.g., < 100°C) | Formation of covalent adducts; strong adhesion. | Bonding, Curing, Adhesion |

| Retro-Diels-Alder (r-DA) Reaction | Covalent Adducts | Elevated (e.g., > 120°C) | Cleavage of covalent bonds; debonding. | Healing, Repair, Recycling, Debonding |

This table summarizes the reversible bonding mechanism enabled by the furan-maleimide system at an interface.

Research on Surface Reactivity and Multilayer Formation

The unique bifunctional nature of this compound, possessing both a reactive furan ring and a hydrolyzable triethoxysilyl group, makes it a significant compound in the fields of surface functionalization and interfacial engineering. Research in this area focuses on leveraging these two distinct functionalities to precisely control surface chemistry and build complex, layered structures on various substrates.

The triethoxysilyl moiety serves as a robust anchoring group for covalent attachment to inorganic surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides. The reaction proceeds via hydrolysis of the ethoxy groups to form reactive silanols (Si-OH), which then condense with surface hydroxyls (or with each other) to form stable siloxane (Si-O-Si) bonds. This process creates a durable, covalently bound organic monolayer on the inorganic substrate, with the furan moiety oriented away from the surface, available for subsequent chemical transformations.

The primary mode of surface reactivity for the furan component is its participation as a diene in [4+2] Diels-Alder cycloaddition reactions. This reaction is particularly valuable as it can be thermally reversible. The formation of the Diels-Alder adduct with a dienophile (e.g., a maleimide) is typically favored at moderate temperatures, while the reverse reaction (retro-Diels-Alder) can be triggered by heating, cleaving the bond and regenerating the furan and dienophile. This reversibility allows for the development of "smart" surfaces whose properties can be switched or for applications requiring the controlled attachment and release of molecules.

Detailed Research Findings

Scientific investigations have explored the surface reactivity of furan-silanes in various contexts, from functionalizing nanoparticles to creating structured composite materials.

One area of significant research involves the functionalization of silica nanoparticles. Studies have demonstrated the attachment of maleimide groups to silica surfaces, which can then undergo a Diels-Alder reaction with furan-functionalized molecules. acs.org While not always using this compound directly, these studies establish the principles of the surface reaction. For instance, silica particles have been functionalized with maleimide groups to investigate their reactivity in Diels-Alder reactions. acs.orgresearchgate.net The reactivity of the surface-bound groups was found to be dependent on sterical crowding, but the fundamental reaction rate was not significantly altered by surface effects, indicating that the molecules behave in a predictable manner even when tethered. acs.org This concept is crucial for creating thermoreversible links between nanoparticles and polymer matrices, potentially leading to self-healing materials. researchgate.net

In a related approach, the reverse strategy is employed: a furan-functionalized surface, created using a molecule like this compound, acts as a platform for attaching maleimide-functionalized species. Research on periodically ordered mesoporous organosilicas (PMOs) has utilized maleimide-functionalized surfaces to thermoreversibly attach furan-modified polymers. nih.gov This work highlights the ability to control the assembly and disassembly of polymer-nanoparticle composites through the Diels-Alder/retro-Diels-Alder mechanism. nih.gov

The formation of more complex, multilayered structures has also been demonstrated. An organosilane-assisted synthesis of ordered mesoporous poly(furfuryl alcohol)-silica composites has been reported, using this compound, tetraethoxysilane (TEOS), and furfuryl alcohol as precursors. researchgate.netresearchgate.net In this process, the co-condensation of the silane precursors creates a structured silica framework, while the furan groups participate in the polymerization of furfuryl alcohol, leading to an interpenetrating organic-inorganic composite material. researchgate.net This exemplifies how this compound can be used not just to form a surface monolayer, but to act as an integral component in the bulk structure of a material.

The following tables summarize key aspects of research into the surface reactivity and multilayer formation involving the furan-silane system.

Table 1: Surface Functionalization and Reaction Studies

| Substrate/System | Functional Groups | Reaction Type | Characterization Methods | Key Findings | Reference |

|---|---|---|---|---|---|

| Silica Nanoparticles (<5 nm) | Furan and Maleimide | Diels-Alder / retro-Diels-Alder | UV/Vis, CHN analysis, TGA-FTIR, FTIR Spectroscopy | Functional groups are covalently bonded; reactivity depends on sterical crowding but reaction rate is not significantly changed by surface effects. | acs.org |

| Periodically Ordered Mesoporous Organosilicas (PMOs) | Maleimide (on surface) and Furan (on polymer) | Diels-Alder / retro-Diels-Alder | FT-IR, TGA | Successful thermoreversible attachment of a furan-functionalized polymer to maleimide-modified particles. | nih.gov |

Table 2: Multilayer and Composite Formation Studies

| Precursors | Structure Directing Agent | Material Formed | Characterization Methods | Key Findings | Reference |

|---|

These studies collectively underscore the versatility of this compound as a molecular building block. Its ability to first anchor to an inorganic surface and then present a reactive furan group for further chemistry is fundamental to its application in creating well-defined monolayers and complex multilayer assemblies. The reversibility of the Diels-Alder reaction adds a layer of dynamic control, paving the way for advanced materials with tunable interfacial properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a fundamental tool for the unequivocal structural determination of 3-(Triethoxysilyl)furan. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a comprehensive map of the molecular structure can be assembled.

¹H NMR for Organic Proton Environments

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the furan (B31954) ring protons and the ethoxy group protons.

The protons on the furan ring are expected to appear in the aromatic region of the spectrum. Due to the electron-donating effect of the oxygen atom and the influence of the silyl (B83357) substituent, these protons exhibit characteristic chemical shifts. The protons of the ethoxy groups (-OCH₂CH₃) typically show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Furan Ring Protons | 6.4 - 8.0 |

| Ethoxy Methylene (-OCH₂-) | ~3.9 |

| Ethoxy Methyl (-CH₃) | ~1.2 |

Note: Data are predicted values and may differ from experimental results.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the furan ring are observed in the downfield region typical for aromatic and heteroaromatic carbons. The position of the carbon atom directly bonded to the silicon atom (C-Si) is of particular interest. The carbons of the ethoxy groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Furan C-Si | 120 - 130 |

| Other Furan Carbons | 110 - 150 |

| Ethoxy Methylene (-OCH₂-) | ~58 |

| Ethoxy Methyl (-CH₃) | ~18 |

Note: Data are predicted values and may differ from experimental results.

²⁹Si NMR for Silicon Connectivity and Condensation Degree

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful and specific technique for probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of atoms bonded to it. In the context of organotriethoxysilanes, ²⁹Si NMR is crucial for assessing the degree of condensation, which refers to the extent of hydrolysis and subsequent formation of siloxane (Si-O-Si) bonds.

For monomeric this compound, a single resonance is expected in the characteristic region for T⁰ species (a silicon atom with three alkoxy groups and one carbon-silicon bond). In studies involving the hydrolysis and polycondensation of similar triethoxysilanes, distinct signals appear for T¹, T², and T³ species, corresponding to the silicon atom being bonded to one, two, or three siloxane bridges, respectively. researchgate.net The chemical shifts for these species typically move to higher fields (become more negative) as the degree of condensation increases. For instance, in related systems, T⁰ species are found around -42 to -50 ppm, T¹ at approximately -58 ppm, T² at -68 ppm, and T³ species at even higher fields. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FTIR spectrum is expected to show strong absorption bands corresponding to the Si-O-C linkages of the triethoxysilyl group, typically in the 1100-1000 cm⁻¹ region. Vibrations associated with the furan ring, including C-H and C=C stretching, would also be present. C-H stretching vibrations for aromatic systems like furan generally appear in the 3100-3000 cm⁻¹ region. semanticscholar.org

Table 3: Expected Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 2975 - 2850 |

| Furan C=C | Stretching | ~1600 - 1450 |

| Si-O-C | Asymmetric Stretching | ~1100 - 1000 |

| Si-O-C | Symmetric Stretching | ~800 - 750 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

In the analysis of this compound, Raman spectroscopy would be particularly useful for observing the C=C symmetric stretching vibrations of the furan ring. The Si-C bond, which is often weak in FTIR, may also be more readily observable in the Raman spectrum. The C-H stretching vibrations of both the furan ring and the ethoxy groups would also be active.

Table 4: Expected Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Furan C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 2975 - 2850 |

| Furan Ring | Symmetric Stretching | ~1500 - 1300 |

| Si-C | Stretching | ~700 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₈O₄Si, which corresponds to a molecular weight of approximately 230.33 g/mol . researchgate.netamericanelements.comsigmaaldrich.com The monoisotopic mass is 230.097436 Da. americanelements.com

In a typical electron ionization (EI) mass spectrometer, this compound would be subjected to a beam of electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of organosilanes, including furan-containing silanes, is influenced by the relative stability of the resulting ions and neutral losses. researchgate.netimreblank.ch

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Ethoxy Groups: A primary fragmentation route involves the sequential loss of the ethoxy (–OCH₂CH₃) groups from the silicon atom. This would result in prominent peaks corresponding to [M - OCH₂CH₃]⁺ (m/z 185), [M - 2(OCH₂CH₃)]⁺ (m/z 140), and [M - 3(OCH₂CH₃)]⁺ (m/z 95). The loss of ethylene (B1197577) (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement can also occur, leading to ions with a hydroxyl group on the silicon.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. The parent furan molecule (C₄H₄O) typically shows a strong molecular ion at m/z 68 and a significant fragment at m/z 39, corresponding to the cyclopropenyl cation ([C₃H₃]⁺). researchgate.net It is plausible that fragments related to the furan moiety would be observed in the mass spectrum of this compound, although their intensity might be lower compared to the fragments arising from the loss of ethoxy groups.

Cleavage of the Furan-Silicon Bond: The bond between the furan ring and the silicon atom can also cleave, leading to ions corresponding to the furan ring and the silyl group.

A proposed fragmentation pattern can be summarized in the table below. The relative abundances are hypothetical and would need to be confirmed by experimental data.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 230 | [C₁₀H₁₈O₄Si]⁺ (Molecular Ion) | - |

| 201 | [M - C₂H₅]⁺ | C₂H₅ |

| 185 | [M - OCH₂CH₃]⁺ | OCH₂CH₃ |

| 157 | [M - OCH₂CH₃ - C₂H₄]⁺ | OCH₂CH₃, C₂H₄ |

| 140 | [M - 2(OCH₂CH₃)]⁺ | 2(OCH₂CH₃) |

| 95 | [M - 3(OCH₂CH₃)]⁺ | 3(OCH₂CH₃) |

| 67 | [C₄H₃O]⁺ (Furyl cation) | Si(OC₂H₅)₃ |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. scivisionpub.com When analyzing a thin film or a surface modified with this compound, XPS can provide detailed information about the presence and bonding environment of silicon, oxygen, and carbon. nih.gov

The analysis of a surface functionalized with this compound would reveal characteristic peaks for Si 2p, O 1s, and C 1s. The binding energies of these core electrons are shifted depending on the chemical environment of the atom, providing insight into the molecular structure on the surface. scivisionpub.comcasaxps.com

Expected Elemental Composition and Chemical States:

Silicon (Si 2p): The Si 2p peak for this compound is expected to appear at a binding energy that reflects the Si-C bond with the furan ring and the Si-O bonds with the ethoxy groups. For organic silicon compounds, the Si 2p binding energy is typically around 102 eV. thermofisher.com In silane (B1218182) films, Si-O bonds generally appear at higher binding energies (around 103.5 eV for SiO₂) compared to Si-C bonds (around 100.5 eV). researchgate.net Therefore, the Si 2p spectrum for this compound would likely show a main peak or a convoluted set of peaks in the 101-103 eV range.

Oxygen (O 1s): The O 1s spectrum will be composed of contributions from the oxygen atom in the furan ring and the oxygen atoms in the triethoxy groups. The binding energy for oxygen in a C-O-C environment (like the furan ether linkage) and Si-O-C environment (ethoxy groups) would be distinct. Typically, O 1s peaks for Si-O bonds are found around 532.5 eV, while C-O bonds can appear at slightly different energies. researchgate.netresearchgate.net

Carbon (C 1s): The C 1s spectrum will be the most complex, with multiple components corresponding to the different types of carbon atoms in the molecule. These include the carbons of the furan ring (C-C and C-O bonds), the methylene carbons (-CH₂-) of the ethoxy groups, and the methyl carbons (-CH₃) of the ethoxy groups. The binding energy for aliphatic C-C/C-H is typically set as a reference at 284.8 eV. Carbon atoms bonded to oxygen (C-O) will appear at higher binding energies (around 286 eV). nih.gov

The following table summarizes the expected binding energy ranges for the different elements and their chemical states in this compound.

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Silicon | Si 2p | C-Si-(O-C)₃ | 101.5 - 103.0 |

| Oxygen | O 1s | Furan Ring (C-O-C) | 532.0 - 533.5 |

| Ethoxy (Si-O-C) | 532.0 - 533.0 | ||

| Carbon | C 1s | Furan Ring (C-C, C-H) | 284.8 - 285.5 |

| Furan Ring (C-O) | 286.0 - 287.0 | ||

| Ethoxy (CH₂, CH₃) | 285.0 - 286.5 |

Morphological and Microstructural Characterization

The morphological and microstructural properties of materials derived from this compound, such as polymers, coatings, or functionalized nanoparticles, can be investigated using a suite of high-resolution microscopy and scattering techniques.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography and morphology of a sample. For materials incorporating this compound, such as a coating on a substrate, SEM would reveal information about the uniformity, thickness, and presence of any defects like cracks or pores on the surface. mdpi.com In the case of nanoparticles synthesized or functionalized with this compound, SEM can be used to determine their size, shape, and state of aggregation. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of materials at the nanoscale. oxinst.commtbrandao.com It can provide three-dimensional topographical images of a surface with very high resolution. For a thin film or coating derived from this compound, AFM can be used to quantify surface roughness, and identify and measure the dimensions of surface features. scielo.brhydrophobe.orgnih.gov This is crucial for applications where surface smoothness and uniformity are important. AFM can also be used in different modes to probe other surface properties like adhesion and friction. nih.gov

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the nanostructure of materials. It provides information on the size, shape, and distribution of nanoscale features, such as nanoparticles or pores, typically in the range of 1 to 100 nanometers. nih.gov In the context of this compound, SAXS would be particularly useful for characterizing the structure of polymers or nanocomposites derived from it. For example, in the synthesis of ordered mesoporous PFA-silica composites using this compound as a co-precursor, SAXS was employed to confirm the ordered 2-D centered-rectangular mesostructure. researchgate.netresearchgate.netresearchgate.net The technique can provide average particle or pore sizes, information on the particle shape, and insights into the spatial arrangement of these nanoscale domains.

X-ray Diffraction (XRD) for Crystalline Phases

In the absence of direct single-crystal XRD studies on this compound, insights can be drawn from the analysis of other furan-containing compounds and organosilanes. For instance, studies on furan-based polydiacetylene derivatives have successfully employed single-crystal XRD to elucidate their crystal structures and understand the influence of molecular packing on their polymerization behavior. mdpi.comacs.org These studies reveal how intermolecular interactions, such as hydrogen bonding, dictate the three-dimensional arrangement of the molecules in the crystalline state. mdpi.com

For this compound, an XRD analysis would be expected to reveal key structural parameters. The data would allow for the precise measurement of the bond lengths and angles within both the furan ring and the triethoxysilyl group. Furthermore, it would provide insight into the intermolecular packing of the molecules in the crystal lattice, highlighting any significant non-covalent interactions that stabilize the crystalline phase.

In powder X-ray diffraction (PXRD), a polycrystalline sample is used instead of a single crystal. This technique is particularly useful for identifying the crystalline phases present in a bulk sample and determining their purity. malvernpanalytical.com For a synthesized batch of this compound, PXRD could be used to confirm the presence of a single crystalline phase, indicating a high degree of purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline form of the compound.

Table 1: Illustrative X-ray Diffraction Data for a Hypothetical Crystalline Phase of a Furan-Silane Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 21.1 | 4.21 | 85 |

| 23.5 | 3.78 | 60 |

| 28.9 | 3.09 | 45 |

| 31.7 | 2.82 | 70 |

Note: This table is illustrative and does not represent actual experimental data for this compound.

Thermal Analysis Techniques for Reaction Progression and Stability

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. mdpi.com These methods are invaluable for characterizing the thermal stability, decomposition pathways, and phase transitions of materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. ukm.my

For this compound, a TGA experiment would involve heating a small sample of the compound at a constant rate in an inert (e.g., nitrogen or argon) or reactive (e.g., air) atmosphere. The resulting TGA curve would plot the percentage of weight loss against temperature. The onset temperature of weight loss is a key indicator of the compound's thermal stability.

In the context of organosilanes, TGA can provide information on the cleavage of bonds within the molecule. allenpress.com For this compound, one would expect to observe weight loss corresponding to the decomposition of the organic furan moiety and the loss of the ethoxy groups from the silicon atom. The decomposition of organosilane functional groups on modified silica (B1680970) surfaces has been observed in the temperature range of 300°C to 800°C. ukm.my In a study on mesoporous poly(furfuryl alcohol)-silica composites synthesized using this compound, TGA was used to characterize the thermal properties of the final composite material. rsc.orgresearchgate.net

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and can help to distinguish between overlapping decomposition steps. allenpress.com

Table 2: Representative TGA Data for the Decomposition of an Organosilane Compound

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Step |

| 100 - 250 | 5 | Loss of physisorbed water/solvent |

| 250 - 450 | 40 | Decomposition of organic functional groups |

| 450 - 600 | 20 | Further degradation and loss of silane groups |

Note: This table provides representative data and is not specific to this compound.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to a controlled temperature program. The resulting DTA curve shows a series of peaks corresponding to thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition, oxidation). researchgate.net

For this compound, a DTA analysis would provide complementary information to TGA. An endothermic peak would be observed at the boiling point of the compound. If the compound undergoes any phase transitions from one crystalline form to another (polymorphism), these would also appear as endothermic or exothermic peaks.

Exothermic peaks in a DTA curve typically correspond to decomposition or oxidation reactions. By comparing the DTA curve with the TGA curve, one can correlate the thermal events with mass loss. For example, an exothermic peak in the DTA curve that coincides with a significant weight loss in the TGA curve would indicate a decomposition reaction. The study of furan/FeCl3 compounds has shown endothermic and exothermic features corresponding to decomposition stages observed in TGA. researchgate.net The analysis of reaction kinetics using DTA has been a long-standing application of the technique. acs.org

Table 3: Hypothetical DTA Events for this compound

| Temperature (°C) | Peak Type | Associated Event |

| -80 | Exothermic | Crystallization |

| -20 | Endothermic | Melting |

| 210 | Endothermic | Boiling |

| 350 | Exothermic | Onset of Decomposition |

Note: This table is hypothetical and for illustrative purposes only.

Theoretical and Computational Investigations of 3 Triethoxysilyl Furan Chemistry

Quantum Chemical Studies (DFT) of Reaction Mechanisms (Hydrolysis, Condensation, Polymerization)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of reaction pathways and transition states. For 3-(triethoxysilyl)furan, DFT can elucidate the fundamental steps of its transformation from a monomer to a polysiloxane network: hydrolysis, condensation, and polymerization.